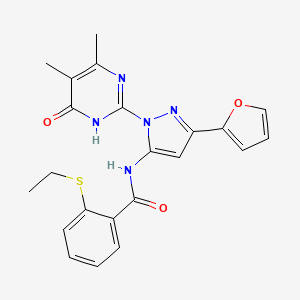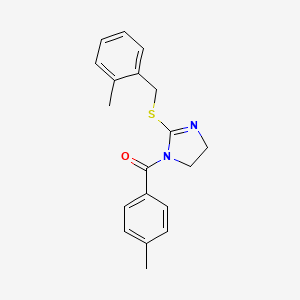
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-2-(ethylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-2-(ethylthio)benzamide" is a complex organic molecule that is likely to be of interest due to its structural features which suggest potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some of its properties and potential uses.
Synthesis Analysis
The synthesis of related compounds, such as those described in the provided papers, typically involves multi-step organic reactions that build up the desired molecular structure from simpler precursors. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives involves the reaction of an enaminone with different amino-substituted heterocycles . Although the exact synthesis route for the compound is not provided, similar strategies could potentially be employed, involving the formation of the pyrimidine core followed by the introduction of the furan and pyrazole moieties.
Molecular Structure Analysis
The molecular structure of the compound includes several heterocyclic rings, such as pyrimidine, furan, and pyrazole, which are known to contribute to the biological activity of molecules. The presence of these rings suggests that the compound could interact with biological targets through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The structural analysis of similar compounds, like the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, shows that slight modifications in the structure can significantly affect their biological activity .
Chemical Reactions Analysis
The reactivity of the compound is likely to be influenced by the functional groups present in its structure. The amide linkage, for example, could be involved in hydrolysis reactions under certain conditions, while the thioether might participate in oxidation reactions. The pyrimidine and pyrazole rings could also undergo various substitution reactions, which could be used to further modify the compound. The research on related compounds indicates that these types of molecules can be chemically modified to enhance their biological activity or to study their mechanism of action .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be determined by its molecular structure. The presence of multiple aromatic rings suggests that it would likely have a relatively high melting point and low solubility in water, but it might be soluble in organic solvents. The compound's stability, solubility, and reactivity would be key factors in its potential application as a pharmaceutical agent. The antiproliferative activity observed in related benzamide derivatives suggests that the compound might also possess similar properties, potentially making it useful in cancer research .
Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Compound Development
One significant application of the compound involves the synthesis of novel heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, the compound has been utilized as a precursor in the synthesis of diverse azines, azolotriazines, and other heterocyclic derivatives, highlighting its versatility in chemical synthesis and potential in creating bioactive molecules with applications in drug discovery and development (Sanad & Mekky, 2018).
Antimicrobial and Insecticidal Potential
Another research domain explores the compound's role in synthesizing heterocyclics with significant antimicrobial and insecticidal activities. Studies have demonstrated that derivatives prepared from similar pyrimidine-linked pyrazoles exhibit promising antibacterial potential against various microorganisms and insecticidal activity against certain insect species, suggesting potential applications in agricultural pest control and antimicrobial drug development (Deohate & Palaspagar, 2020).
Anticancer and Anti-Inflammatory Agents
Furthermore, research has synthesized novel azole, pyrimidine, and benzimidazole derivatives incorporating the compound, indicating potential anticancer and anti-inflammatory applications. These derivatives have been evaluated for their biological activities, showing promise as therapeutic agents due to their selective inhibition of certain biochemical pathways relevant to cancer and inflammation (Farag et al., 2011).
Antiviral Activity
Additionally, the compound has contributed to the development of benzamide-based 5-aminopyrazoles and their derivatives, exhibiting significant antiviral activities against the influenza A virus. This highlights its potential in antiviral drug development, particularly in addressing challenges posed by avian influenza viruses (Hebishy et al., 2020).
Propiedades
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-4-31-18-10-6-5-8-15(18)21(29)24-19-12-16(17-9-7-11-30-17)26-27(19)22-23-14(3)13(2)20(28)25-22/h5-12H,4H2,1-3H3,(H,24,29)(H,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBHJXUPXJTUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC(=C(C(=O)N3)C)C)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2525588.png)



![2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile](/img/structure/B2525597.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B2525598.png)
![2-[6-(3-Methylphenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2525599.png)




![N-(4-ethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525608.png)